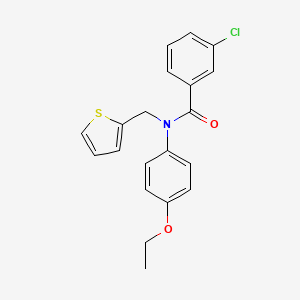![molecular formula C20H30N2O3S B14983817 {1-[(2-Methylbenzyl)sulfonyl]piperidin-4-yl}(4-methylpiperidin-1-yl)methanone](/img/structure/B14983817.png)
{1-[(2-Methylbenzyl)sulfonyl]piperidin-4-yl}(4-methylpiperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2-METHYLPHENYL)METHANESULFONYL]-4-(4-METHYLPIPERIDINE-1-CARBONYL)PIPERIDINE is a complex organic compound that features a piperidine ring, a common structure in medicinal chemistry
Méthodes De Préparation
The synthesis of 1-[(2-METHYLPHENYL)METHANESULFONYL]-4-(4-METHYLPIPERIDINE-1-CARBONYL)PIPERIDINE typically involves multiple steps, starting with the preparation of the piperidine ring. Common synthetic routes include:
Cyclization Reactions: Formation of the piperidine ring through cyclization of appropriate precursors.
Functional Group Transformations: Introduction of the methanesulfonyl and carbonyl groups through reactions such as sulfonylation and acylation.
Industrial Production: Large-scale production may involve optimized reaction conditions to ensure high yield and purity, often using catalysts and controlled environments.
Analyse Des Réactions Chimiques
This compound can undergo various chemical reactions, including:
Oxidation: The piperidine ring can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the functional groups attached to the piperidine ring.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions: Reagents such as oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and catalysts (e.g., palladium) are often used.
Major Products: The products of these reactions depend on the specific conditions and reagents used, but they typically involve modifications to the piperidine ring and its substituents.
Applications De Recherche Scientifique
1-[(2-METHYLPHENYL)METHANESULFONYL]-4-(4-METHYLPIPERIDINE-1-CARBONYL)PIPERIDINE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical products and intermediates.
Mécanisme D'action
The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes and receptors. The specific pathways depend on the functional groups present and their ability to bind to these targets, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Compared to other piperidine derivatives, 1-[(2-METHYLPHENYL)METHANESULFONYL]-4-(4-METHYLPIPERIDINE-1-CARBONYL)PIPERIDINE is unique due to its specific functional groups, which confer distinct chemical and biological properties. Similar compounds include:
Piperidine: The basic structure without additional functional groups.
N-Methylpiperidine: A methylated derivative with different reactivity.
Piperidine-4-carboxamide: Another derivative with a carboxamide group, used in different applications.
Propriétés
Formule moléculaire |
C20H30N2O3S |
|---|---|
Poids moléculaire |
378.5 g/mol |
Nom IUPAC |
[1-[(2-methylphenyl)methylsulfonyl]piperidin-4-yl]-(4-methylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C20H30N2O3S/c1-16-7-11-21(12-8-16)20(23)18-9-13-22(14-10-18)26(24,25)15-19-6-4-3-5-17(19)2/h3-6,16,18H,7-15H2,1-2H3 |
Clé InChI |
DXLJEUWZTTXGRV-UHFFFAOYSA-N |
SMILES canonique |
CC1CCN(CC1)C(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(2-{1-[2-(2,6-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-1-yl)ethanone](/img/structure/B14983739.png)
![N-(2,4-dimethylpentan-3-yl)-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B14983747.png)
![N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-4-methoxybenzamide](/img/structure/B14983750.png)
![N-[5-(4-chlorophenyl)-7-(4-fluorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]benzamide](/img/structure/B14983761.png)
![N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-3-nitrobenzamide](/img/structure/B14983762.png)
![1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-(3-methoxyphenyl)piperidine-4-carboxamide](/img/structure/B14983774.png)
![7-(4-Benzylpiperidin-1-yl)-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B14983777.png)
![1-[(3-chlorobenzyl)sulfonyl]-N-(2,4-dimethylphenyl)piperidine-4-carboxamide](/img/structure/B14983783.png)
![3-butyl-1-methyl-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14983790.png)
![(4-Fluorophenyl){4-[4-(phenylsulfonyl)-2-(thiophen-2-yl)-1,3-oxazol-5-yl]piperazin-1-yl}methanone](/img/structure/B14983797.png)

![1-methyl-3-(2-oxopropyl)-9-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B14983820.png)
![2-{[3-cyano-6-(furan-2-yl)pyridin-2-yl]sulfanyl}-N-(4-methoxybenzyl)acetamide](/img/structure/B14983828.png)
![N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-4-propoxybenzamide](/img/structure/B14983841.png)
